molecular formula C20H19BrN2O B12458219 2-bromo-4-tert-butyl-6-[(E)-naphthalen-1-yldiazenyl]phenol

2-bromo-4-tert-butyl-6-[(E)-naphthalen-1-yldiazenyl]phenol

Katalognummer: B12458219
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: UJZDIVFKSDNPEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-4-tert-butyl-6-[2-(naphthalen-1-yl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a naphthyl hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-[2-(naphthalen-1-yl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple stepsThe reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4-tert-butyl-6-[2-(naphthalen-1-yl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Wissenschaftliche Forschungsanwendungen

2-bromo-4-tert-butyl-6-[2-(naphthalen-1-yl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(naphthalen-1-yl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-2,6-di-tert-butylanisole
  • 2-bromo-4,6-di-tert-butylphenol
  • 2-bromo-4-tert-butylaniline

Uniqueness

Compared to similar compounds, 2-bromo-4-tert-butyl-6-[2-(naphthalen-1-yl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C20H19BrN2O

Molekulargewicht

383.3 g/mol

IUPAC-Name

2-bromo-4-tert-butyl-6-(naphthalen-1-yldiazenyl)phenol

InChI

InChI=1S/C20H19BrN2O/c1-20(2,3)14-11-16(21)19(24)18(12-14)23-22-17-10-6-8-13-7-4-5-9-15(13)17/h4-12,24H,1-3H3

InChI-Schlüssel

UJZDIVFKSDNPEU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.